furan-2-yl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone
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Overview
Description
3-(FURAN-2-CARBONYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features a furan ring, an indole core, and a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core is synthesized through cyclization reactions.
Attachment of the Furan-2-Carbonyl Group: The furan-2-carbonyl group is introduced via acylation reactions, often using reagents like furan-2-carbonyl chloride.
Introduction of the 4-Methylphenoxypropyl Group: This step involves etherification reactions where the phenoxypropyl group is attached to the indole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
3-(FURAN-2-CARBONYL)-1H-INDOLE: Lacks the phenoxypropyl group, making it less complex.
1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE:
Uniqueness
3-(FURAN-2-CARBONYL)-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the furan-2-carbonyl and phenoxypropyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21NO3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
furan-2-yl-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C23H21NO3/c1-17-9-11-18(12-10-17)26-15-5-13-24-16-20(19-6-2-3-7-21(19)24)23(25)22-8-4-14-27-22/h2-4,6-12,14,16H,5,13,15H2,1H3 |
InChI Key |
IJQHJTXIIRPWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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